

An In-Depth Technical Guide to the Structural Characteristics of Glycerides, C14-26

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Compound of Interest

Compound Name: Glycerides, C14-26

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Introduction

Glycerides, C14-26, identified by the CAS Number 68002-72-2, represent a complex mixture of esters derived from glycerol and a range of long-chain fatty acids with carbon backbones containing between 14 and 26 atoms.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the structural characteristics of this substance, including its chemical composition, physical properties, and the analytical methodologies used for its characterization. This information is critical for its application in various fields, including pharmaceuticals, cosmetics, and food science, where its properties as an emollient, emulsifier, and formulation excipient are highly valued.^[3]

Chemical Structure and Composition

"**Glycerides, C14-26**" is not a single chemical entity but rather a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance. Its fundamental structure consists of a glycerol backbone esterified with one, two, or three fatty acid molecules, forming monoglycerides, diglycerides, and triglycerides, respectively. Synonyms for this substance often include "(C14-C26) Trialkyl glyceride," indicating a prevalence of triglycerides in some commercial products.

The defining characteristic of this glyceride mixture is the carbon chain length of its constituent fatty acids, which ranges from myristic acid (C14) to cerotic acid (C26). The specific distribution

of these fatty acids, as well as the ratio of mono-, di-, and triglycerides, can vary depending on the natural source (vegetable or animal fats) and the manufacturing process. These variations significantly influence the physical and chemical properties of the final product. The fatty acids within this range are typically saturated, leading to a solid or semi-solid consistency at room temperature.

A representative example of a monoglyceride that falls within this category is 2,3-dihydroxypropyl heptadecanoate (a C17 monoglyceride).

Physicochemical Properties

The physical properties of "**Glycerides, C14-26**" are a composite of the properties of its individual components. Due to the long carbon chains of the constituent fatty acids, these glycerides are hydrophobic. The melting point and viscosity are highly dependent on the specific fatty acid composition and the degree of esterification. While a precise melting point is not available for the mixture, a representative C20 monoglyceride (2,3-dihydroxypropyl heptadecanoate) has a calculated boiling point of 464.2°C at 760 mmHg, a density of 0.963 g/cm³, and a refractive index of 1.468.

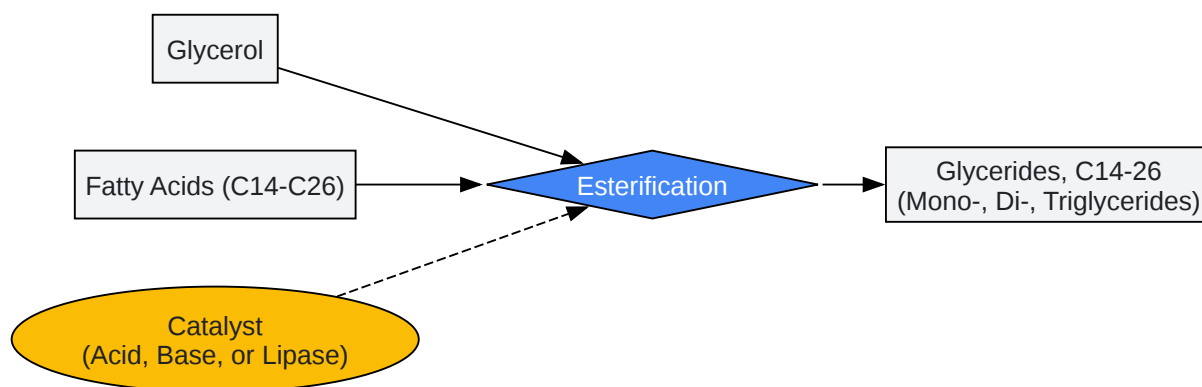
Table 1: Physicochemical Properties of a Representative C20 Monoglyceride

Property	Value	Reference
Molecular Formula	C20H40O4	
Molecular Weight	344.53 g/mol	
Boiling Point	464.2°C at 760 mmHg	
Density	0.963 g/cm ³	
Refractive Index	1.468	
Flash Point	149.3°C	

Synthesis of Glycerides, C14-26

The industrial production of "**Glycerides, C14-26**" typically involves the esterification of glycerol with a blend of C14 to C26 fatty acids. This reaction can be catalyzed by acids, bases, or

enzymes (lipases). Another common method is the glycerolysis of fats and oils that are rich in the desired long-chain fatty acids. The choice of catalyst and reaction conditions (temperature, pressure, and stoichiometry of reactants) influences the final ratio of mono-, di-, and triglycerides.



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Caption: General workflow for the synthesis of C14-26 glycerides.

Experimental Protocols for Characterization

A comprehensive analysis of "**Glycerides, C14-26**" requires a combination of analytical techniques to determine its composition and purity.

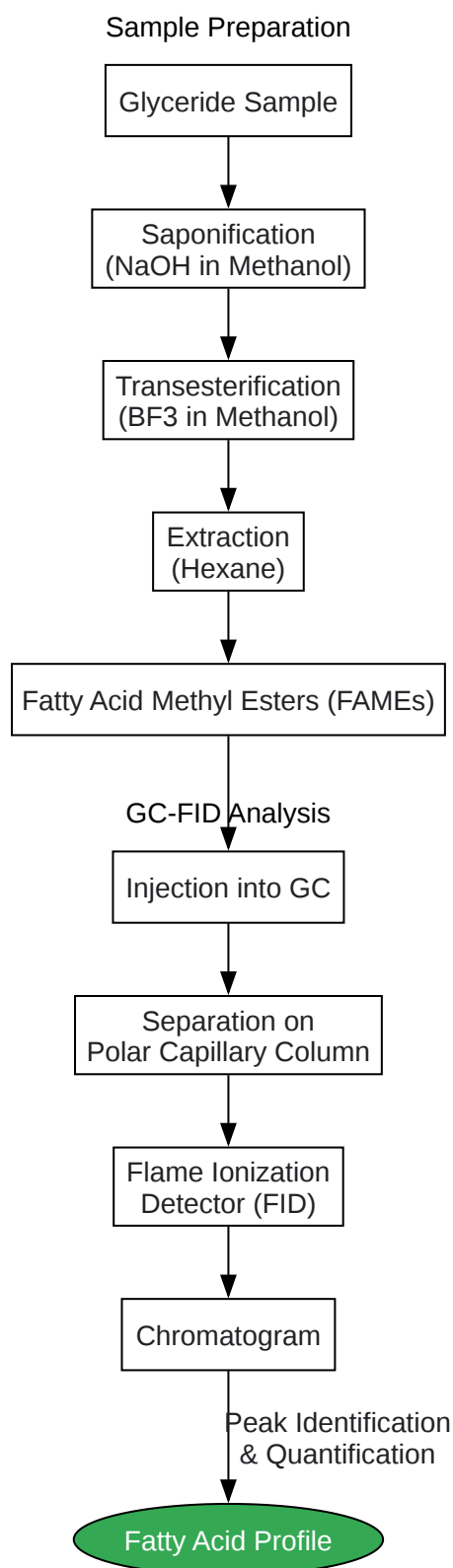
Determination of Fatty Acid Composition by Gas Chromatography (GC)

This method is used to identify and quantify the individual fatty acids present in the glyceride mixture after their conversion to fatty acid methyl esters (FAMES).

Protocol:

- Saponification and Transesterification:
 - Weigh accurately about 100 mg of the glyceride sample into a reaction tube.

- Add 2 mL of 0.5 M sodium hydroxide in methanol.
- Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.
- Add 2 mL of boron trifluoride-methanol solution and heat again for 2 minutes.
- Add 2 mL of hexane and 1 mL of saturated sodium chloride solution, and shake vigorously.
- Allow the layers to separate and collect the upper hexane layer containing the FAMES.
- Gas Chromatography (GC) Analysis:
 - Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Column: A polar capillary column (e.g., DB-FATWAX UI).
 - Carrier Gas: Helium or hydrogen.
 - Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp to 240°C at a rate of 3°C/minute.
 - Hold at 240°C for 15 minutes.
 - Injector and Detector Temperature: 250°C.
 - Injection Volume: 1 µL.
- Data Analysis:
 - Identify the FAMES by comparing their retention times with those of known standards.
 - Quantify the relative amount of each fatty acid by peak area normalization.



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Caption: Workflow for fatty acid profile analysis by GC-FID.

Analysis of Mono-, Di-, and Triglyceride Content by High-Performance Liquid Chromatography (HPLC)

This method separates the glyceride mixture into its mono-, di-, and triglyceride fractions.

Protocol:

- Sample Preparation:
 - Dissolve an accurately weighed amount of the sample in a suitable solvent, such as a mixture of acetone and chloroform (1:1, v/v).
- High-Performance Liquid Chromatography (HPLC) Analysis:
 - Instrument: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
 - Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and acetone is commonly used.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
- Data Analysis:
 - Identify the peaks corresponding to mono-, di-, and triglycerides by comparing their retention times with those of standards.
 - Quantify the amount of each glyceride class by peak area.

Determination of Saponification Value

The saponification value is a measure of the average molecular weight of the fatty acids in the glyceride mixture. A standard method for this determination is ASTM D5558.

Protocol (based on ASTM D5558):

- Accurately weigh about 4-5 grams of the sample into a 250 mL Erlenmeyer flask.
- Add 50 mL of 0.5 N alcoholic potassium hydroxide solution.
- Attach an air condenser and boil the mixture gently on a hot plate or water bath until the saponification is complete (usually about 1 hour).
- Allow the flask to cool slightly and wash the inner side of the condenser with a small amount of distilled water.
- Add a few drops of phenolphthalein indicator.
- Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution until the pink color disappears.
- Perform a blank titration with all reagents except the sample.
- Calculate the saponification value using the following formula: Saponification Value (mg KOH/g) = $[(B - S) \times N \times 56.1] / W$ Where:
 - B = volume of HCl used for the blank (mL)
 - S = volume of HCl used for the sample (mL)
 - N = normality of the HCl solution
 - 56.1 = molecular weight of KOH
 - W = weight of the sample (g)

Determination of Iodine Value

The iodine value indicates the degree of unsaturation (number of double bonds) in the fatty acid chains. For "**Glycerides, C14-26**," which are primarily composed of saturated fatty acids, the iodine value is expected to be low.

Protocol (Wijs Method):

- Accurately weigh a quantity of the sample into a flask.
- Dissolve the sample in a suitable solvent like carbon tetrachloride or chloroform.
- Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).
- Stopper the flask and allow it to stand in the dark for 30 minutes.
- Add a potassium iodide solution and water.
- Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
- Perform a blank determination under the same conditions.
- Calculate the iodine value.

Conclusion

"**Glycerides, C14-26**" is a complex mixture of long-chain fatty acid esters of glycerol. Its structural characteristics, including the distribution of fatty acid chain lengths and the ratio of mono-, di-, and triglycerides, are crucial determinants of its physical and functional properties. A thorough characterization of this substance requires a suite of analytical techniques, including gas chromatography for fatty acid profiling and high-performance liquid chromatography for the separation of glyceride classes, alongside classic wet chemistry methods for determining saponification and iodine values. The detailed protocols provided in this guide offer a robust framework for the analysis of "**Glycerides, C14-26**," enabling researchers and developers to better understand and utilize this versatile material in their applications.

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References

- 1. Cas 68002-72-2, Glycerides, C14-26 | lookchem [lookchem.com]

- 2. Glycerides, C14-26 CAS#: 68002-72-2 [m.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Glycerides, C14-26 | 68002-72-2 [chemnet.com]
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